molecular formula C50H46CaF2N2O8 B1663618 Pitavastatin CAS No. 147511-69-1

Pitavastatin

Katalognummer B1663618
CAS-Nummer: 147511-69-1
Molekulargewicht: 881 g/mol
InChI-Schlüssel: VGYFMXBACGZSIL-MCBHFWOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pitavastatin belongs to the group of medicines called HMG-CoA reductase inhibitors, or statins . It works to reduce the amount of cholesterol in the blood by blocking an enzyme that is needed to make cholesterol . It is used together with diet to lower blood levels of “bad” cholesterol (low-density lipoprotein, or LDL), to increase levels of “good” cholesterol (high-density lipoprotein, or HDL), and to lower triglycerides (a type of fat in the blood) .


Synthesis Analysis

Pitavastatin is a synthetic lipid-lowering agent that acts as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversions of HMG-CoA to mevalonate .


Molecular Structure Analysis

The molecular formula of Pitavastatin is C25H24FNO4 . Its molecular weight is 421.47 .


Chemical Reactions Analysis

Pitavastatin is a competitive HMG-CoA reductase inhibitor . It reduces the production of mevalonic acid from HMG-CoA, which is the third step in a sequence of metabolic reactions involved in the production of several compounds involved in lipid metabolism and transport including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .


Physical And Chemical Properties Analysis

Pitavastatin is a lipid-lowering drug belonging to the statin class of medications . The chemical structures of statins govern their water solubility, which in turn influences their absorption, distribution, metabolism, and excretion .

Wissenschaftliche Forschungsanwendungen

1. Inhibition of T-Cell Proliferation

  • Summary of Application : Pitavastatin has been found to be a potent inhibitor of T-cell proliferation. It is being considered for repositioning as a treatment for T-cell-mediated autoimmune diseases .
  • Methods of Application : In the study, Pitavastatin was added at nanomolar concentrations to cultures of CD3/CD28 antibody-stimulated human T cells. The effects on proliferation and cytokine production were then measured .
  • Results : The addition of Pitavastatin inhibited the proliferation of T cells in a dose-dependent manner. It also suppressed the production of IL-10 and IL-17 in stimulated T cells. Treatment with Pitavastatin induced hyperphosphorylation of ERK1/2 and activation of caspase-9, -3 and -7, leading to apoptosis .

2. Treatment of Hyperlipidemia

  • Summary of Application : Statins, including Pitavastatin, are used for the primary prevention of hyperlipidemia, especially in individuals at higher risk of developing heart disease .
  • Methods of Application : Statins are administered orally. They inhibit HMG-CoA reductase, an enzyme that plays a central role in the production of cholesterol .
  • Results : Statins have been shown to reduce levels of low-density lipoprotein (LDL) cholesterol, thereby reducing the risk of heart disease .

3. Reduction of Coronary Atherosclerotic Plaque Volume

  • Summary of Application : Statins, including Pitavastatin, have been shown to decrease coronary atherosclerotic plaque volume and induce atheroma stabilization .
  • Methods of Application : Statins are administered orally. They inhibit HMG-CoA reductase, an enzyme that plays a central role in the production of cholesterol .
  • Results : Multiple clinical trials have demonstrated the benefits of statins in reducing major cardiovascular adverse events in primary and secondary prevention .

4. Nanoparticle Drug Carriers for Statins

  • Summary of Application : Recent advancements in nanoparticle drug carriers have been applied to statins, including Pitavastatin, for the therapy of hyperlipidemia .
  • Methods of Application : The nanoparticle drug carriers are designed to enhance the delivery and efficacy of statins. The specifics of the nanoparticle formulation and administration would depend on the particular study or application .
  • Results : The use of nanoparticle drug carriers for statins has shown promising results in the treatment of hyperlipidemia, though more research is needed to fully understand and optimize this application .

5. Pharmacogenetic Studies

  • Summary of Application : Pharmacogenetic studies have demonstrated that the c.521T>C single nucleotide polymorphism (SNP) in the gene encoding OATP1B1 (SLCO1B1) impacts the pharmacokinetics of Pitavastatin .
  • Methods of Application : Genetic testing can be used to identify individuals with the 521CC genotype, who may have increased exposure to Pitavastatin and therefore may be at increased risk of dose-related adverse effects .
  • Results : Individuals with the 521CC genotype have a 3.08-fold increase in Pitavastatin AUC compared to homozygous 521TT individuals .

6. Apoptosis Induction

  • Summary of Application : Pitavastatin has been found to induce apoptosis in T cells via pro-apoptotic ERK1/2 activation .
  • Methods of Application : In the study, T cells were treated with doses <1 µM of Pitavastatin, which induced hyperphosphorylation of ERK1/2 and activation of caspase-9, -3 and -7 .
  • Results : The treatment led to apoptosis in the T cells, suggesting that Pitavastatin could be a potential repositioning candidate for the treatment of T-cell-mediated autoimmune diseases .

7. Anti-inflammatory Effects

  • Summary of Application : Statins, including Pitavastatin, are known to exhibit anti-inflammatory effects. This has led to their consideration for repositioning as treatments for inflammatory diseases .
  • Methods of Application : In the study, the anti-inflammatory effects of Pitavastatin were assessed by measuring its impact on cytokine production in stimulated T cells .
  • Results : Pitavastatin was found to suppress the production of IL-10 and IL-17 in stimulated T cells, indicating its potential anti-inflammatory effects .

8. Nanomedicine

  • Summary of Application : Recent advancements in nanoparticle drug carriers have been applied to statins, including Pitavastatin, for the therapy of hyperlipidemia .
  • Methods of Application : The nanoparticle drug carriers are designed to enhance the delivery and efficacy of statins. The specifics of the nanoparticle formulation and administration would depend on the particular study or application .
  • Results : The use of nanoparticle drug carriers for statins has shown promising results in the treatment of hyperlipidemia, though more research is needed to fully understand and optimize this application .

9. Pharmacokinetics

  • Summary of Application : Pharmacogenetic studies have demonstrated that the c.521T>C single nucleotide polymorphism (SNP) in the gene encoding OATP1B1 (SLCO1B1) impacts the pharmacokinetics of Pitavastatin .
  • Methods of Application : Genetic testing can be used to identify individuals with the 521CC genotype, who may have increased exposure to Pitavastatin and therefore may be at increased risk of dose-related adverse effects .
  • Results : Individuals with the 521CC genotype have a 3.08-fold increase in Pitavastatin AUC compared to homozygous 521TT individuals .

Safety And Hazards

Pitavastatin can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer . It can sometimes cause myopathy, which is muscle pain and weakness, and even rhabdomyolysis, a severe muscle breakdown leading to kidney failure .

Zukünftige Richtungen

Pitavastatin is used along with a healthy diet and other lifestyle changes to improve cholesterol levels and heart health . By improving cholesterol levels, this drug can help slow the development of heart disease and reduce the risk of a heart attack or stroke .

Eigenschaften

IUPAC Name

(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYFMXBACGZSIL-MCBHFWOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048384
Record name Pitavastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very slightly soluble
Record name Pitavastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08860
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Pitavastatin is a statin medication and a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. Pitavastatin acts primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low density lipoprotein (LDL) receptors which increase hepatic uptake of LDL, thereby reducing circulating LDL-C levels. In vitro and in vivo animal studies also demonstrate that statins exert vasculoprotective effects independent of their lipid-lowering properties, also known as the pleiotropic effects of statins. This includes improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response. Statins have also been found to bind allosterically to β2 integrin function-associated antigen-1 (LFA-1), which plays an important role in leukocyte trafficking and in T cell activation., Hepatic ATP-binding cassette transporter A1 (ABCA1) plays a key role in high-density lipoprotein (HDL) production by apolipoprotein A-I (ApoA-I) lipidation. 3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors, statins, increase ABCA1 mRNA levels in hepatoma cell lines ... . We investigated how statins increase ABCA1 in rat hepatoma McARH7777 cells. Pitavastatin, atorvastatin, and simvastatin increased total ABCA1 mRNA levels, whereas pravastatin had no effect. Pitavastatin also increased ABCA1 protein. Hepatic ABCA1 expression in rats is regulated by both liver X receptor (LXR) and sterol regulatory element-binding protein (SREBP2) pathways. Pitavastatin repressed peripheral type ABCA1 mRNA levels and its LXR-driven promoter, but activated the liver-type SREBP-driven promoter, and eventually increased total ABCA1 mRNA expression. Furthermore, pitavastatin increased peroxisome proliferator-activated receptor a (PPARa) and its downstream gene expression. Knockdown of PPARa attenuated the increase in ABCA1 protein, indicating that pitavastatin increased ABCA1 protein via PPARa activation, although it repressed LXR activation. Furthermore, the degradation of ABCA1 protein was retarded in pitavastatin-treated cells. These data suggest that pitavastatin increases ABCA1 protein expression by dual mechanisms: SREBP2-mediated mRNA transcription and PPARa-mediated ABCA1 protein stabilization, but not by the PPAR-LXR-ABCA1 pathway., Pitavastatin competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is a rate-determining enzyme involved with biosynthesis of cholesterol, in a manner of competition with the substrate so that it inhibits cholesterol synthesis in the liver. As a result, the expression of low-density lipoprotein (LDL)-receptors followed by the uptake of LDL from blood to liver is accelerated and then the plasma total cholesterol (TC) decreases. Further, the sustained inhibition of cholesterol synthesis in the liver decreases levels of very low density lipoproteins., Statin use in individuals with chronic obstructive pulmonary disease (COPD) with coexisting cardiovascular disease is associated with a reduced risk of exacerbations. ... To explore the mechanisms involved, we investigated the effect of statin on endothelial cell function, especially endothelial cell tight junctions. We primarily assessed whether pitavastatin could help mitigate the development of emphysema induced by continuous cigarette smoking (CS) exposure. We also investigated the activation of liver kinase B1 (LKB1)/AMP-activated protein kinase (AMPK) signaling, which plays a role in maintaining endothelial functions, important tight junction proteins, zonula occludens (ZO)-1 and claudin-5 expression, and lung microvascular endothelial cell permeability. RESULTS: We found that pitavastatin prevented the CS-induced decrease in angiomotin-like protein 1 (AmotL1)-positive vessels via the activation of LKB1/AMPK signaling and IFN-gamma-induced hyperpermeability of cultured human lung microvascular endothelial cells by maintaining the levels of AmotL1, ZO-1, and claudin-5 expression at the tight junctions. Our results indicate that the maintenance of lung microvascular endothelial cells by pitavastatin prevents tight junction protein dysfunctions induced by CS. ...
Record name Pitavastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08860
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pitavastatin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Pitavastatin

CAS RN

147511-69-1
Record name Pitavastatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147511-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pitavastatin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147511691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pitavastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08860
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pitavastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoyl]oxy}calcio (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PITAVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5681Q5F9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pitavastatin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pitavastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pitavastatin
Reactant of Route 2
Reactant of Route 2
Pitavastatin
Reactant of Route 3
Pitavastatin
Reactant of Route 4
Pitavastatin
Reactant of Route 5
Pitavastatin
Reactant of Route 6
Pitavastatin

Citations

For This Compound
22,500
Citations
RYA Mukhtar, J Reid… - International journal of …, 2005 - Wiley Online Library
… of pitavastatin (2.0 mg/kg) for 5 days, pitavastatin lactone is still found to be the main metabolite in plasma (33, 34). Slight increases in C max of unchanged pitavastatin and pitavastatin …
Number of citations: 255 onlinelibrary.wiley.com
Y Saito - Atherosclerosis Supplements, 2011 - Elsevier
… The beneficial effects of pitavastatin on the coronary plaque were demonstrated in WHHL rabbits treated with pitavastatin 0.5mg/kg for 16 weeks[24]. In this study, pitavastatin reduced …
Number of citations: 81 www.sciencedirect.com
J Davignon - British journal of clinical pharmacology, 2012 - Wiley Online Library
… with decreased hepatic uptake of pitavastatin 19 and that OAT1B1 388A>G polymorphisms are associated with alterations in pitavastatin disposition and pharmacokinetics 20. Indeed, a …
Number of citations: 116 bpspubs.onlinelibrary.wiley.com
K Kajinami, N Takekoshi, Y Saito - Cardiovascular drug …, 2003 - Wiley Online Library
… oral administration of pitavastatin (2 mg/kg for 5 days), pitavastatin in plasma was present … pitavastatin were observed in plasma of rats and dogs. This finding suggested that pitavastatin …
Number of citations: 186 onlinelibrary.wiley.com
AL Catapano - Clinical Lipidology, 2012 - Taylor & Francis
… , and CYP3A4 inhibitors have no effect on pitavastatin plasma concentrations. Moreover, P-… of pitavastatin and pitavastatin does not inhibit P-glycoprotein activity. Pitavastatin is …
Number of citations: 31 www.tandfonline.com
SK Grinspoon, KV Fitch, MV Zanni… - … England Journal of …, 2023 - Mass Medical Soc
Background The risk of cardiovascular disease is increased among persons with human immunodeficiency virus (HIV) infection, so data regarding primary prevention strategies in this …
Number of citations: 31 www.nejm.org
T Teramoto - Atherosclerosis Supplements, 2011 - Elsevier
… safety of pitavastatin in clinical practice in ∼20,000 patients. After 104 weeks, pitavastatin was … (HDL-C) levels at baseline, pitavastatin reduced TG and increased HDL-C by 22.7% and …
Number of citations: 65 www.sciencedirect.com
JJP Kastelein, M Braamskamp - Clinical Lipidology, 2012 - Taylor & Francis
… , pitavastatin, … pitavastatin have been conducted in Japan, it is interesting to note that separate dose–response studies in Japanese and Caucasian patients demonstrate that pitavastatin …
Number of citations: 14 www.tandfonline.com
T Teramoto, H Shimano, K Yokote… - Expert opinion on …, 2010 - Taylor & Francis
… trials of pitavastatin have been done since its launch. New insights on pitavastatin from … Areas covered in this review: The results of clinical studies using pitavastatin, from 2008 to 2009, …
Number of citations: 73 www.tandfonline.com
AL Catapano - Atherosclerosis Supplements, 2010 - Elsevier
… of pitavastatin and its major metabolite, pitavastatin lactone, have … , pitavastatin is well tolerated at the approved doses with no serious adverse events. The bioavailability of pitavastatin …
Number of citations: 54 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.